4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline
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Overview
Description
4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group and two phenyl groups attached to the imidazole ring, along with an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline typically involves the condensation of benzil, aniline, and ammonium acetate in the presence of a catalyst such as iodine. The reaction is carried out in a solvent like ethanol at elevated temperatures (around 75°C) for several hours . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of nitro or sulfonyl derivatives of the aniline group.
Scientific Research Applications
4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylimidazol-1-yl)aniline: Similar structure but with a different substitution pattern on the imidazole ring.
4,5-Diphenylimidazole: Lacks the methyl and aniline groups, making it less complex.
Uniqueness
4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline group allows for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
918664-36-5 |
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Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(1-methyl-4,5-diphenylimidazol-2-yl)aniline |
InChI |
InChI=1S/C22H19N3/c1-25-21(17-10-6-3-7-11-17)20(16-8-4-2-5-9-16)24-22(25)18-12-14-19(23)15-13-18/h2-15H,23H2,1H3 |
InChI Key |
NKRDQMQLVRUOPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1C2=CC=C(C=C2)N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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